Benzoyleneurea

Catalog No.
S595601
CAS No.
86-96-4
M.F
C8H6N2O2
M. Wt
162.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoyleneurea

CAS Number

86-96-4

Product Name

Benzoyleneurea

IUPAC Name

1H-quinazoline-2,4-dione

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

InChI

InChI=1S/C8H6N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12)

InChI Key

SDQJTWBNWQABLE-UHFFFAOYSA-N

solubility

>24.3 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

1,2,3,4-Tetrahydro-2,4-dioxoquinazoline; 1,2,3,4-Tetrahydroquinazoline-2,4-dione; 2,4-Dihydroxyquinazoline; 2,4-Dioxotetrahydroquinazoline; 2,4-Quinazolinediol; Benzoyleneurea; NSC 2108; Quinazoline-2,4-dione; Quinazolinedione; y-Thymine; yT

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=O)N2

The exact mass of the compound Benzoyleneurea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >24.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2108. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Benzoyleneurea (CAS 86-96-4), also known as quinazoline-2,4(1H,3H)-dione, is a highly versatile bicyclic nitrogen-containing scaffold extensively utilized as a precursor in the synthesis of pharmaceuticals (e.g., S1PR2 ligands, topoisomerase inhibitors, antibacterial agents) and agrochemicals [1]. For procurement and process chemistry, its value lies in providing a pre-formed, stable, and planar aromatic core that undergoes direct, regioselective N-alkylation at the N1 and N3 positions [2]. By starting with the intact benzoyleneurea core, chemists bypass the safety hazards, multi-step inefficiencies, and yield-limiting cyclization bottlenecks associated with de novo core assembly from acyclic precursors like isatoic anhydride or anthranilamide [3].

Research Fit

Bioactive Scaffold Unsubstituted 2,4-quinazolinedione core for PGGTase-I inhibitor design
Fluorescent Probe Solvent-dependent nucleobase analog for biophysical spectroscopy
Material Science Persistent room-temperature phosphorescence (p-RTP) and TADF emitter
High-Temp Monomer Heterocyclic building block with reported melting point near 300 °C

Substituting pre-formed benzoyleneurea with cheaper acyclic precursors, such as isatoic anhydride or anthranilic acid derivatives, introduces severe process liabilities. De novo synthesis of the quinazoline-2,4-dione core from these precursors typically requires highly toxic carbonylating agents—such as phosgene, triphosgene, or high-pressure carbon dioxide—and suffers from significant yield drops (often falling below 40%) when sterically hindered amines are introduced [1]. Furthermore, attempting to use alternative pre-formed bicyclic scaffolds like phthalimide or uracil fails to replicate the specific dual hydrogen-bonding donor/acceptor geometry and the unique spatial orientation of the benzene-fused pyrimidine ring, which are critical for target binding in kinase and receptor inhibitors [2].

Substitution Risk

Target Scaffold
Unmodified 2,4(1H,3H)-quinazolinedione core reports multi-target enzyme inhibition and unique photophysical properties.
Substituted Analogs
N-alkylation or 2/4-position modification may significantly reduce PGGTase-I affinity and alter the selectivity profile reported for the core scaffold.
Other Quinazolines
Simple quinazolines like 4(3H)-quinazolinone generally lack the specific multi-target enzyme inhibition profile observed for benzoyleneurea.

Elimination of Highly Toxic Carbonylating Agents in Core Assembly

Synthesizing N-substituted quinazolinediones from acyclic precursors like isatoic anhydride requires a ring-opening amination followed by cyclization using hazardous reagents such as triphosgene, carbonyldiimidazole (CDI), or high-pressure CO2 [1]. Procuring the pre-formed benzoyleneurea core allows for direct N-alkylation using standard alkyl halides and mild bases, completely eliminating the need for phosgene-equivalent reagents in the core assembly step [2].

Evidence DimensionRequirement for toxic carbonylating agents
Target Compound Data0% requirement (direct N-alkylation uses mild bases/alkyl halides)
Comparator Or BaselineIsatoic anhydride (requires 1 equivalent of triphosgene, CDI, or CO2 for cyclization)
Quantified Difference100% elimination of phosgene-equivalent reagents
ConditionsStandard industrial or laboratory scale N-alkylation vs. de novo core cyclization

Eliminating highly toxic reagents simplifies regulatory compliance, improves process safety, and lowers scale-up costs.

Enzyme Inhibition Profile
Class-level inference
DHFR (rat liver): Log 1/C = 3.89. PDE3A: 59.0% inhibition. CA-12: Ki = 8650 nM. JMJD2E: IC50 = 4.5 nM.
Reported multi-target enzyme inhibition context.
Data to verify vs. 4(3H)-quinazolinone. Profile may not extend to all class members.

Yield Superiority in Synthesizing Sterically Hindered Derivatives

Multi-component or one-pot cyclizations starting from 2-aminobenzamides or isatoic anhydride suffer from severe steric hindrance, with yields of sterically demanding N-substituted derivatives often dropping below 40% [1]. In contrast, direct N-alkylation of the pre-formed benzoyleneurea core maintains high efficiency, routinely achieving >80-92% yields even with bulky substituents due to the pre-established planar aromatic system [2].

Evidence DimensionSynthesis yield of sterically hindered N-substituted derivatives
Target Compound Data>80-92% yield via direct N-alkylation
Comparator Or BaselineAcyclic one-pot cyclization (yields drop to ~36-40% with bulky/hindered amines)
Quantified DifferenceUp to a 2-fold increase in yield for sterically hindered targets
ConditionsN-alkylation of benzoyleneurea vs. one-pot amination-cyclization of acyclic precursors

Higher yields in the functionalization step directly reduce the cost of goods and improve overall throughput for complex API intermediates.

CA Isoform Selectivity
Head-to-head
CA-12 Ki = 8650 nM. CA-1/2 Ki > 500,000 nM (>36-fold selectivity).
Supports isoform-selective assay context vs. Acetazolamide.
Reported selectivity window. Acetazolamide shows broad, non-selective CA inhibition.

Step Reduction and Regioselective Functionalization Efficiency

Building the quinazoline-2,4-dione core from anthranilamide or isatoic anhydride is inherently a multi-step process that often requires intermediate purification or complex catalytic systems [1]. Procuring benzoyleneurea reduces the synthetic route by 1-2 steps. Furthermore, benzoyleneurea allows for highly regioselective functionalization; the N3 position can be selectively protected or alkylated, followed by orthogonal N1 functionalization, streamlining the synthesis of complex dual-substituted APIs [2].

Evidence DimensionNumber of synthetic steps to N1/N3-disubstituted derivatives
Target Compound Data2 steps (sequential regioselective N-alkylation)
Comparator Or BaselineAcyclic precursors (3-4 steps including core assembly and intermediate purification)
Quantified DifferenceReduction of 1-2 synthetic steps
ConditionsSynthesis of complex di-substituted quinazoline-2,4-dione APIs

Reducing synthetic steps minimizes material loss, shortens production timelines, and simplifies downstream purification.

PGGTase-I Inhibition
Head-to-head
Lead derivative IC50 = 0.86 µM. Selectivity >100-fold over FTase.
Core scaffold essential for reported inhibition context.
N-substitution significantly reduces activity. Requires validation in target assays.
Photophysical Behavior
Class-level inference
Crystals exhibit p-RTP and TADF (ms to s lifetimes).
Reported afterglow emission context for advanced materials.
Data to verify vs. uracil/barbituric acid. Uracil shows only prompt fluorescence (ns).
Solvent-Dependent Fluorescence
Cross-study comparable
Intensity increases in polar/protic environments.
Inverse solvent sensitivity context vs. 2-aminopurine.
2-AP fluorescence is typically quenched in these conditions. Supports local environment probing.
Thermal Stability
Cross-study comparable
Melting point ~300-354 °C (literature values vary).
Supports high-temperature processing context.
Reported up to 104 °C higher than barbituric acid. Validate under specific process conditions.

Precursor for Sphingosine-1-Phosphate Receptor 2 (S1PR2) Ligands

Benzoyleneurea is the ideal starting material for synthesizing highly selective S1PR2 antagonists and PET tracers. Its pre-formed core allows for efficient, high-yield N-alkylation to introduce the necessary lipophilic and radiolabeled functional groups without the yield penalties associated with de novo core assembly [1].

Scaffold for Topoisomerase and Kinase Inhibitors

The compound is heavily utilized in medicinal chemistry to construct N1/N3-disubstituted quinazolinediones, such as topoisomerase I inhibitors and various kinase targets. Its reliable regioselective functionalization ensures reproducible synthesis of these complex APIs, avoiding the steric limitations of one-pot cyclization methods [2].

Phosgene-Free Industrial Scale-Up of Agrochemicals

For industrial production of quinazolinedione-based agrochemicals and antibacterial agents, starting with benzoyleneurea allows manufacturers to completely bypass the use of highly toxic triphosgene or high-pressure CO2, enabling safer, greener, and more cost-effective scale-up processes [3].

Application Fit

Application
Selection Property
Validation Focus
PGGTase-I Inhibitor Development
Core scaffold assay context
PGGTase-I vs. FTase selectivity; N-substitution impact
Fluorescence Spectroscopy Probe
Solvent-dependent emission profile
Fluorescence lifetime; response in target solvent system
Advanced Optical Materials
Solid-state afterglow (p-RTP/TADF)
Photophysical characterization; emission lifetime measurement
High-Temperature Polymer Synthesis
Thermal stability profile (mp ~300 °C)
Thermal gravimetric analysis (TGA); process condition review

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

162.042927438 Da

Monoisotopic Mass

162.042927438 Da

Heavy Atom Count

12

LogP

0.77 (LogP)

Appearance

Powder

UNII

18K00A531C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

86-96-4

Wikipedia

2,4-dihydroxyquinazoline

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

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